1-(5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone 1-(5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1808706-74-2
VCID: VC6161203
InChI: InChI=1S/C13H12N2O2S/c1-9(16)15-12(13-3-2-5-17-13)7-11(14-15)10-4-6-18-8-10/h2-6,8,12H,7H2,1H3
SMILES: CC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC=CO3
Molecular Formula: C13H12N2O2S
Molecular Weight: 260.31

1-(5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

CAS No.: 1808706-74-2

Cat. No.: VC6161203

Molecular Formula: C13H12N2O2S

Molecular Weight: 260.31

* For research use only. Not for human or veterinary use.

1-(5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone - 1808706-74-2

Specification

CAS No. 1808706-74-2
Molecular Formula C13H12N2O2S
Molecular Weight 260.31
IUPAC Name 1-[3-(furan-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone
Standard InChI InChI=1S/C13H12N2O2S/c1-9(16)15-12(13-3-2-5-17-13)7-11(14-15)10-4-6-18-8-10/h2-6,8,12H,7H2,1H3
Standard InChI Key QBDLUJWEKOKOBV-UHFFFAOYSA-N
SMILES CC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC=CO3

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure centers on a 4,5-dihydro-1H-pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. The pyrazole ring is substituted at positions 3 and 5 with thiophen-3-yl and furan-2-yl groups, respectively, while position 1 is acetylated (ethanone). The dihydro-pyrazole (pyrazoline) configuration introduces partial saturation, enhancing conformational flexibility compared to fully aromatic pyrazoles.

Heterocyclic Substituents

  • Furan-2-yl: A five-membered oxygen-containing heterocycle contributing electron-rich properties and potential for π-π interactions.

  • Thiophen-3-yl: A sulfur-containing heterocycle known for its stability and role in modulating electronic properties.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analogous pyrazoline derivatives exhibit characteristic signals:

  • 1H^1\text{H} NMR: Pyrazoline protons (N–CH2_2) resonate at δ 3.1–4.0 ppm, while aromatic protons from furan and thiophene appear between δ 6.5–7.8 ppm .

  • 13C^{13}\text{C} NMR: Carbonyl groups (C=O) typically show signals near δ 190–210 ppm.

Table 1 summarizes key molecular properties:

PropertyValueSource
Molecular FormulaC13H12N2O2S\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight260.31 g/mol
IUPAC Name1-[3-(furan-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone
SolubilitySoluble in organic solvents

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The compound is synthesized via cyclocondensation reactions, typically involving:

  • Hydrazine Derivatives: Reacting hydrazine hydrate with α,β-unsaturated ketones to form the pyrazoline core .

  • Heterocyclic Aldehydes: Introducing furan and thiophene groups via Claisen-Schmidt or Michael addition reactions.

A representative synthesis route involves:

Furan-2-carbaldehyde+Thiophen-3-ylacetoneHydrazinePyrazoline IntermediateAcetylationTarget Compound\text{Furan-2-carbaldehyde} + \text{Thiophen-3-ylacetone} \xrightarrow{\text{Hydrazine}} \text{Pyrazoline Intermediate} \xrightarrow{\text{Acetylation}} \text{Target Compound}

Microwave-Assisted Synthesis

Microwave irradiation (300–600 W) reduces reaction times from hours to minutes. For example, analogous chalcone-pyrazoline hybrids are synthesized in 15–30 minutes with 70–85% yields under microwave conditions .

Comparative Analysis with Analogous Compounds

Table 2 highlights structural and functional differences between related derivatives:

CompoundMolecular FormulaMolecular WeightKey Features
1-(5-(Furan-2-yl)-3-(Thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneC13H12N2O2S\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}260.31Acetyl group, thiophen-3-yl substituent
2-Chloro-1-[5-(furan-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanoneC13H11ClN2O2S\text{C}_{13}\text{H}_{11}\text{Cl}\text{N}_{2}\text{O}_{2}\text{S}294.75Chloroacetyl group enhances reactivity
2-(Diethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneC17H21N3O2S\text{C}_{17}\text{H}_{21}\text{N}_{3}\text{O}_{2}\text{S}331.40Diethylamino group improves solubility

Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Traditional methods yield 40–60%, necessitating catalyst optimization (e.g., Lewis acids like ZnCl2_2) .

  • Purification Difficulties: Column chromatography is often required due to byproduct formation.

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to enhance bioavailability.

  • In Vivo Studies: Preclinical evaluation of toxicity and pharmacokinetics.

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